2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
The compound 2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a triazolopyrimidine derivative with a complex heterocyclic architecture. Its structure comprises:
- A 3H-[1,2,3]triazolo[4,5-d]pyrimidine core, a bicyclic system known for its role in kinase inhibition and nucleic acid mimicry.
- A 3-(3-fluorophenyl) substituent at position 3 of the triazole ring, introducing steric and electronic effects via the fluorine atom.
- A piperazine linker at position 7 of the pyrimidine ring, enhancing solubility and enabling interactions with biological targets.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazolopyrimidines are active, such as phosphodiesterases or adenosine receptors. Structural analysis of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7OS/c24-18-7-4-8-19(13-18)31-23-21(27-28-31)22(25-16-26-23)30-11-9-29(10-12-30)20(32)15-33-14-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAIRFJJHQXEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CSCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a benzylthio group and a triazolopyrimidine moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that compounds with triazole and pyrimidine derivatives exhibit significant antitumor effects. For example, derivatives similar to the target compound have shown to inhibit tubulin polymerization, a crucial process in cell division. In vitro studies demonstrated that such compounds could effectively reduce tumor cell viability by inducing apoptosis in cancer cells .
Antiviral Properties
The compound's structure suggests potential antiviral activity through inhibition of viral replication mechanisms. Studies on related triazole derivatives have reported efficacy against various viruses by targeting specific viral enzymes or receptors . The presence of the fluorophenyl group may enhance the interaction with viral proteins.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. For instance, derivatives containing benzylthio groups have shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . Testing against pathogens like Staphylococcus aureus and Escherichia coli revealed significant inhibition zones, indicating strong antimicrobial potential.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring is known to interfere with enzyme functions critical for cell survival in pathogens and cancer cells.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors or other cellular targets, influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been noted to induce apoptosis through various pathways including caspase activation and mitochondrial dysfunction.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Study : A derivative exhibiting structural similarities showed a 70% reduction in tumor growth in xenograft models when administered at specific dosages .
- Antiviral Efficacy : In vitro assays demonstrated that a related triazole compound inhibited viral replication by 80% at concentrations lower than those toxic to host cells .
- Antimicrobial Testing : A series of benzylthio derivatives were tested against Candida albicans and exhibited minimum inhibitory concentrations (MICs) lower than standard treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. The triazolo[4,5-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines, potentially due to its interaction with cellular pathways involved in proliferation and apoptosis.
Case Study:
A study evaluated derivatives of triazolopyrimidine for their cytotoxic effects against breast cancer cell lines. The results demonstrated that modifications on the benzylthio group significantly enhanced the cytotoxic activity, suggesting that the compound's structure can be optimized for better efficacy against cancer cells .
Antimicrobial Properties
Compounds with similar structural features have shown promise as antimicrobial agents. The benzylthio moiety is known to enhance the antimicrobial activity of various compounds by disrupting bacterial cell membranes.
Research Findings:
In vitro studies have shown that derivatives of this compound exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity .
Neuropharmacological Effects
The piperazine component is often linked to neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds incorporating piperazine are frequently studied for their potential to modulate neurotransmitter systems.
Insights:
Research has indicated that modifications to the piperazine ring can lead to enhanced binding affinity at serotonin receptors, suggesting a potential application in treating mood disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (RN: 946314-75-6)
This analogue differs in two critical regions:
Substituent on the triazole ring : A 4-methoxyphenyl group replaces the 3-fluorophenyl group.
- Impact : Methoxy (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which may alter π-π stacking or hydrogen-bonding interactions.
Ethanone side chain: A 4-fluorophenyl acetyl group replaces the benzylthio moiety.
Hypothetical Analogues (Based on Substituent Trends)
- Fluorine position : Meta (3-fluorophenyl) vs. para (4-fluorophenyl) substitution affects dipole moments and binding pocket compatibility.
- Benzylthio vs. acetyl : Thioethers exhibit higher lipid solubility and resistance to oxidative metabolism compared to esters or ketones.
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups : The 3-fluorophenyl group in the target compound may enhance binding to ATP-binding pockets (e.g., kinases) due to dipole interactions, whereas the 4-methoxyphenyl group in could favor interactions with G-protein-coupled receptors.
- Solubility vs. Permeability : The benzylthio group’s lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility, limiting bioavailability. In contrast, the acetyl group in balances solubility and permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
